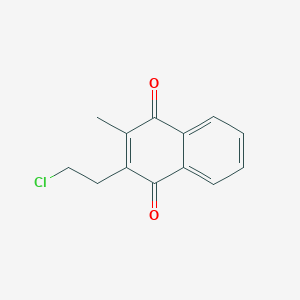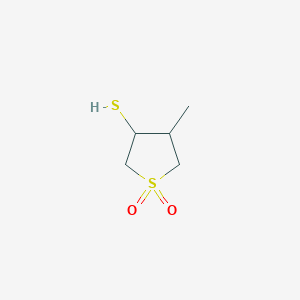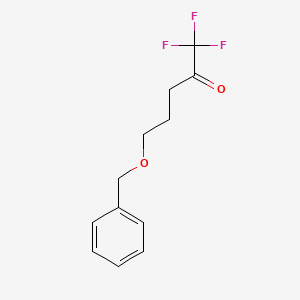![molecular formula C11H22N2O4S2 B14290726 1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane CAS No. 138529-90-5](/img/structure/B14290726.png)
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a sulfonyl group. Diazo compounds are known for their versatility in organic synthesis, particularly due to their ability to form carbenes, which are highly reactive intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diazo compounds typically involves the diazo transfer reaction, where a diazo group is transferred from a donor molecule to an acceptor molecule. One of the most common methods for preparing diazo compounds is the Regitz diazo transfer, which uses sulfonyl azides as diazo donors . The reaction conditions often involve the use of a base to facilitate the transfer.
Industrial Production Methods
Industrial production of diazo compounds can be challenging due to the potential hazards associated with sulfonyl azides, which are explosive. recent advancements have led to the development of safer protocols, such as the ‘sulfonyl-azide-free’ (SAFE) method, which allows for the production of diazo compounds in aqueous media without the need for hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane can undergo various types of reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a carbene intermediate.
Reduction: The diazo group can be reduced to form an amine.
Substitution: The diazo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as peroxides or metal catalysts can be used.
Reduction: Reducing agents like hydrogen gas or metal hydrides are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carbenes, amines, and substituted derivatives, depending on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane has several applications in scientific research:
Chemistry: Used as a precursor for carbene generation, which is essential in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactivity.
Medicine: Investigated for its potential use in drug development and as a tool for bioconjugation.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane involves the formation of a carbene intermediate upon the loss of nitrogen gas. This carbene can then react with various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparación Con Compuestos Similares
Similar Compounds
1-Diazo-2-oxopropane: Another diazo compound used in organic synthesis.
1-Diazo-3-oxobutane: Known for its use in cyclopropanation reactions.
1-Diazo-4-oxopentane: Utilized in the synthesis of heterocyclic compounds.
Uniqueness
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane is unique due to its dual sulfonyl groups, which enhance its stability and reactivity compared to other diazo compounds. This makes it particularly useful in applications requiring high reactivity and selectivity.
Propiedades
Número CAS |
138529-90-5 |
|---|---|
Fórmula molecular |
C11H22N2O4S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-[diazo(3-methylbutylsulfonyl)methyl]sulfonyl-3-methylbutane |
InChI |
InChI=1S/C11H22N2O4S2/c1-9(2)5-7-18(14,15)11(13-12)19(16,17)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
INVPZZAWURTZET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCS(=O)(=O)C(=[N+]=[N-])S(=O)(=O)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)



![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)






